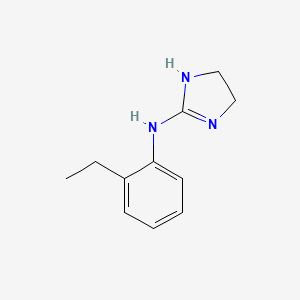
N-(2-ethylphenyl)-4,5-dihydro-1H-Imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-4,5-dihydro-1H-Imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-4,5-dihydro-1H-Imidazol-2-amine typically involves the reaction of 2-ethylphenylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Starting Materials: 2-ethylphenylamine, glyoxal, ammonium acetate.
Reaction Conditions: Reflux in ethanol.
Purification: Recrystallization from ethanol.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of alternative solvents and catalysts may be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-4,5-dihydro-1H-Imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Saturated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
N-(2-ethylphenyl)-4,5-dihydro-1H-Imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-4,5-dihydro-1H-Imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide: Another compound with potential therapeutic properties.
N-(2-ethylphenyl)-2-(4-((4-nitrobenzylidene) amino) phenoxy) acetamide: Studied for its antibacterial activity.
Uniqueness
N-(2-ethylphenyl)-4,5-dihydro-1H-Imidazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its imidazole ring and ethylphenyl group make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
4749-51-3 |
|---|---|
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C11H15N3/c1-2-9-5-3-4-6-10(9)14-11-12-7-8-13-11/h3-6H,2,7-8H2,1H3,(H2,12,13,14) |
InChI Key |
LOMVBXWLWKPXJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















